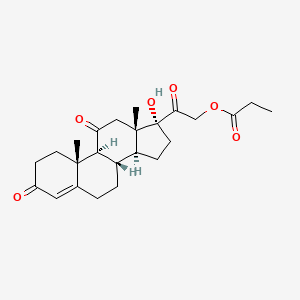

Cortisone 21-Propionate

Description

Historical Context of Cortisone (B1669442) Discovery and the Evolution of Steroid Ester Chemistry

The journey into understanding compounds like Cortisone 21-Propionate begins in the 1930s with the isolation of steroidal hormones from the adrenal cortex. researchgate.netwikipedia.org This foundational work culminated in the 1950 Nobel Prize in Physiology or Medicine being awarded to Philip Hench, Edward Kendall, and Tadeus Reichstein for their investigations into the hormones of the adrenal cortex, which led to the isolation of cortisone. wikipedia.orgnih.gov Initially designated "Compound E" by Kendall's team, a viable synthesis for cortisone was developed by 1948. researchgate.netclinexprheumatol.org That same year, cortisone was first administered to a patient with rheumatoid arthritis, demonstrating profound anti-inflammatory effects that led to it being widely regarded as a "miracle cure" in the subsequent decade. wikipedia.orgnih.govclinexprheumatol.org The initial manufacturing processes were complex; however, significant advancements, such as Russell Marker's method for converting diosgenin (B1670711) from wild Mexican yams and the Upjohn company's development of a microbial oxidation process, enabled mass production. wikipedia.orgacs.org

The widespread clinical use of cortisone soon highlighted the occurrence of significant side effects. researchgate.netnih.gov This challenge prompted an evolution in steroid chemistry, driving academic and industrial research toward the creation of synthetic analogues with improved therapeutic profiles, aiming for enhanced activity and reduced adverse effects. researchgate.net A key strategy in this evolution was the chemical modification of the steroid structure, particularly through esterification. aapmr.orgijdvl.com

Esterification is a process where an ester group is attached to the steroid molecule, commonly at the C-17 and C-21 hydroxyl positions. ijdvl.com This modification was found to be a highly effective method for altering a corticosteroid's physicochemical properties. A primary outcome of esterification is an increase in the molecule's lipophilicity, which enhances its ability to permeate biological membranes. medicaljournals.sebiosynth.comconicet.gov.ar This led to the academic development of corticosteroid esters as prodrugs—compounds that are administered in an inactive form and are then converted to the active drug within the body through metabolic processes like hydrolysis. mdpi.combiosynth.com The development of non-halogenated double esters, such as hydrocortisone (B1673445) 17-butyrate 21-propionate, exemplifies this advanced research, which sought to optimize the risk-benefit ratio by maximizing local anti-inflammatory action while minimizing systemic exposure. ijdvl.commedicaljournals.seingentaconnect.com

Academic Significance of 21-Position Esterification within Corticosteroid Research

Within the field of steroid research, the hydroxyl group at the C-21 position of the corticosteroid structure has been a focal point for chemical modification. google.com Esterification at this specific position is a well-established and academically significant strategy for creating corticosteroid prodrugs. mdpi.com These 21-esters are designed to be pharmacologically latent until they undergo in vivo hydrolysis by ubiquitous esterase enzymes, a process that cleaves the ester bond to release the parent corticosteroid, which is the active therapeutic agent. mdpi.comtga.gov.au This enzymatic cleavage is therefore a critical activation step for this class of compounds. mdpi.comnih.gov

The academic importance of 21-position esterification lies in its ability to rationally modify a drug's properties to achieve a desired therapeutic outcome. Key properties influenced by this modification include:

Lipophilicity and Absorption: Esterification at C-21 is a primary method for increasing the lipophilicity of corticosteroids. ijdvl.commedicaljournals.se This enhanced lipophilicity is directly correlated with improved permeation through the skin and other cellular membranes, a critical factor for the efficacy of topically applied steroids. medicaljournals.sebiosynth.comconicet.gov.ar Research has demonstrated a clear relationship between a steroid's lipophilicity and its uptake by target cells in the skin, such as keratinocytes and fibroblasts. conicet.gov.ar

Potency and Duration of Action: The nature of the ester at C-21 can significantly influence the compound's potency and duration of action. By decreasing the water solubility of the steroid, the ester can create a "depot effect," where the less soluble compound is absorbed more slowly from the site of administration, potentially leading to a prolonged therapeutic effect. aapmr.orgnih.gov

The rate of hydrolysis of the C-21 ester is a crucial determinant of the drug's activity profile and has been the subject of extensive academic investigation. mdpi.comnih.govnih.govoup.com Research has shown that the acyl group at the 21-position is often the first to be cleaved in di-esterified steroids. medicaljournals.se In vitro studies using cultured human keratinocytes to investigate the metabolism of hydrocortisone 17-butyrate 21-propionate (HBP) provided direct evidence for this phenomenon. The study found that HBP was primarily hydrolyzed at the 21-position to yield its active metabolite. medicaljournals.se

Table 1: Hydrolysis of Hydrocortisone 17-butyrate 21-propionate (HBP) in Cultured Human Keratinocytes

| Time Point | Initial HBP Concentration | Hydrolysis Product Detected | Concentration of Product |

|---|---|---|---|

| 1 hour | 10 nmole/ml | Hydrocortisone 17-butyrate | 1.308 nmole/ml |

| 6 hours | 10 nmole/ml | Hydrocortisone 17-butyrate | Major metabolite |

| 6 hours | 10 nmole/ml | Hydrothis compound | Minor metabolite |

Data sourced from Kitano Y, 1986. medicaljournals.se

Further academic studies have explored how the structure of the ester itself influences the rate of enzymatic cleavage. Research on a series of cortisol 21-esters demonstrated that the length of the ester's carbon chain significantly affects the rate of hydrolysis in inflamed rabbit synovial tissue homogenates. nih.gov

Table 2: Influence of Ester Chain Length on Hydrolysis Rate of Cortisol 21-Esters

| Ester Carbon Chain Length | Relative Rate of Hydrolysis |

|---|---|

| C2 (Acetate) | Slow |

| C4 (Butyrate) | Fast |

| C6 (Hexanoate) | Fast |

| C8 (Octanoate) | Fast |

| C10 (Decanoate) | Fast |

| C12 (Laurate) | Slow |

| C14 (Myristate) | Slow |

| C16 (Palmitate) | Slow |

Data derived from a study using inflamed rabbit synovial tissue homogenate. nih.gov

These studies highlight the complexity of prodrug design, where factors such as the specific ester used, the target tissue, and inter-species differences in enzyme activity all play a role in the ultimate bioavailability and efficacy of the corticosteroid. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Alclometasone dipropionate |

| Aldosterone |

| Beclomethasone 17,21-dipropionate |

| Betamethasone 17-valerate |

| Chlorprednisone |

| Corticosterone |

| Cortisol |

| Cortisone |

| This compound |

| Dehydrocorticosterone |

| Dexamethasone |

| Diflucortone valerate (B167501) |

| Flumethasone (B526066) |

| Fluprednisolone |

| Flurandrenolone |

| Fluticasone (B1203827) propionate (B1217596) |

| Hydrocortisone |

| Hydrocortisone 17-butyrate |

| Hydrocortisone 17-butyrate 21-propionate (HBP) |

| Hydrocortisone aceponate |

| 9α-fluorohydrocortisone |

| Methylprednisolone (B1676475) aceponate (MPA) |

| 6α-methylprednisolone |

| Mometasone furoate |

| Paramethasone |

| Prednicarbate (PC) |

| Prednisolone (B192156) |

| Prednisolone 17-valerate 21-acetate (PVA) |

| Progesterone |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H32O6 |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |

InChI |

InChI=1S/C24H32O6/c1-4-20(28)30-13-19(27)24(29)10-8-17-16-6-5-14-11-15(25)7-9-22(14,2)21(16)18(26)12-23(17,24)3/h11,16-17,21,29H,4-10,12-13H2,1-3H3/t16-,17-,21+,22-,23-,24-/m0/s1 |

InChI Key |

QMQRXYJPXCHNDY-NSICTAEPSA-N |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |

Canonical SMILES |

CCC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Cortisone 21 Propionate

Established Synthetic Routes for Corticosteroid 21-Esters

The synthesis of corticosteroid 21-esters is a well-established field, driven by the need to modify the physicochemical properties of parent glucocorticoids. uomustansiriyah.edu.iq Esterification at the C21 hydroxyl group can enhance lipid solubility, which is advantageous for topical formulations, or increase water solubility for parenteral administration. uomustansiriyah.edu.iqgoogle.com

Historically, the synthesis of corticosteroids like cortisone (B1669442) has been a significant challenge in organic chemistry. yale.eduyoutube.com Early efforts focused on semi-synthetic approaches, modifying readily available steroids from natural sources. youtube.comnih.gov A pivotal development in cortisone production was the discovery of a microbial hydroxylation process that could introduce the necessary oxygen atom at the C11 position, a chemically challenging step. nih.govacs.org

The esterification of the C21 hydroxyl group is typically a more straightforward transformation. Common methods involve the reaction of the parent corticosteroid with an appropriate acylating agent. These methods are broadly applicable to a range of corticosteroids, allowing for the synthesis of a diverse array of 21-esters. researchgate.netgoogle.com

A general approach for the synthesis of corticosteroid 21-esters involves the reaction of the corticosteroid with a suitable carboxylic acid derivative, such as an acid anhydride (B1165640) or acid chloride, often in the presence of a base or catalyst. For instance, the reaction of a corticosteroid with an acid anhydride can yield the corresponding 21-ester. google.com Another established method is the use of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (4-DMAP) to facilitate the esterification of the C21-hydroxyl group with a carboxylic acid. nih.gov

Furthermore, processes have been developed for the synthesis of various corticosteroid esters, including those at the C17 and C21 positions. google.com These established routes form the foundation for the specific synthesis of cortisone 21-propionate.

Esterification Strategies at the C21 Position of Cortisone

The synthesis of this compound specifically involves the esterification of the primary hydroxyl group at the C21 position of the cortisone molecule. Several strategies can be employed to achieve this transformation with high efficiency and selectivity.

One common method involves the reaction of cortisone with propionic anhydride in a suitable solvent, often in the presence of a catalyst. This direct acylation is a straightforward approach to forming the ester linkage. A similar strategy employs propionyl chloride as the acylating agent.

A patent describes a process for preparing hydrocortisone (B1673445) 21-propionate, which can be conceptually applied to cortisone. google.com This method involves reacting the corresponding 21-iodo intermediate with potassium propionate (B1217596) in the presence of propionic acid and a solvent like dimethylformamide (DMF). google.com The reaction proceeds through a nucleophilic substitution, where the propionate anion displaces the iodide. google.com

Another approach involves the use of coupling agents to facilitate the esterification between cortisone and propionic acid. Reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (4-DMAP) are effective for this purpose. nih.gov This method is widely used in the synthesis of esters, particularly when direct acylation is not optimal.

The table below summarizes some of the key reagents and reaction types used in the esterification of the C21 position of corticosteroids.

| Reagent/Method | Description | Reference |

| Acid Anhydride (e.g., Propionic Anhydride) | Direct acylation of the C21 hydroxyl group. | google.com |

| Acid Chloride (e.g., Propionyl Chloride) | Another direct acylation method, often more reactive than the anhydride. | |

| 21-Iodo Intermediate + Carboxylate Salt | Nucleophilic substitution reaction where the carboxylate displaces the iodide. | google.com |

| DCC/4-DMAP | Carbodiimide-mediated coupling of the C21-hydroxyl group with a carboxylic acid. | nih.gov |

It is also worth noting that the enzymatic esterification of steroids has been observed, where fatty acid esters of steroids can be formed. oup.com While not a primary synthetic strategy for this compound, it highlights the biological relevance of steroid esters.

Novel Synthetic Approaches for this compound Analogs and Derivatives

Research into corticosteroid chemistry continues to yield novel synthetic approaches for the preparation of analogs and derivatives with potentially improved properties. While specific novel methods for this compound are not extensively documented in recent literature, general advancements in steroid synthesis can be applied to create new derivatives.

The development of new synthetic routes to complex steroid skeletons provides a platform for creating novel analogs. acs.orgnih.gov For example, a concise synthesis of ouabagenin, a complex cardiotonic steroid, was developed from cortisone acetate (B1210297), showcasing advanced synthetic strategies that could be adapted for creating novel cortisone derivatives. acs.orgnih.gov

The synthesis of corticosteroid analogs often focuses on modifications at various positions of the steroid nucleus to alter biological activity. For instance, the introduction of fluorine atoms at specific positions, such as C6 and C9, has led to the development of highly potent anti-inflammatory agents. google.comgoogle.com These fluorinated analogs can be further esterified at the C21 position to produce compounds like flumethasone (B526066) 21-propionate. google.com

The synthesis of conjugates, where a steroid is linked to another molecule, represents another area of novel synthetic approaches. For example, conjugates of steroids with nonsteroidal anti-inflammatory drugs (NSAIDs) have been synthesized by esterifying the 21-hydroxyl group of the steroid with the carboxylic acid of the NSAID. nih.gov This strategy aims to combine the therapeutic effects of both drug classes.

The following table outlines some of the approaches for creating novel corticosteroid analogs and derivatives that could be applied to this compound.

| Approach | Description | Reference |

| Advanced Total and Semi-Synthesis | Development of new routes to complex steroid cores, allowing for the creation of novel analogs from starting materials like cortisone. | acs.orgnih.gov |

| Fluorination | Introduction of fluorine atoms at various positions of the steroid nucleus to enhance potency. | google.comgoogle.com |

| Conjugation | Linking the steroid to other molecules, such as NSAIDs, via the C21-hydroxyl group to create hybrid compounds. | nih.gov |

| Chemical Derivatization for Analysis | Modification of the steroid structure to improve analytical detection, which can inform synthetic strategies. | researchgate.netnih.gov |

Stereochemical Considerations in this compound Synthesis

The biological activity of steroids is highly dependent on their stereochemistry. numberanalytics.com Cortisone possesses a complex three-dimensional structure with multiple chiral centers, and maintaining the correct stereoconfiguration during synthesis is crucial.

The core steroid nucleus of cortisone has a specific arrangement of its fused rings and substituents. The synthesis of this compound from cortisone primarily involves a reaction at the C21 position, which is a primary hydroxyl group and not a chiral center itself. Therefore, the esterification reaction at this position does not typically affect the stereochemistry of the existing chiral centers within the steroid nucleus.

The stereoselective synthesis of steroids is a major focus in organic chemistry. numberanalytics.com Total synthesis approaches to corticosteroids must carefully control the formation of each chiral center. libretexts.org In the context of semi-synthesis from a naturally derived steroid like cortisone, the key stereochemical features are already established in the starting material. The challenge then becomes performing chemical transformations without disturbing this pre-existing stereochemistry.

In the synthesis of more complex analogs, where modifications are made to the steroid nucleus itself, stereochemical control is of paramount importance. For example, in the synthesis of 6α-fluorinated corticosteroids, the introduction of the fluorine atom must be highly stereoselective to achieve the desired biological activity. google.com

The following table highlights key stereochemical aspects relevant to the synthesis of this compound and its analogs.

| Stereochemical Aspect | Importance in Synthesis | Reference |

| Preservation of Core Stereochemistry | The esterification at C21 should not alter the existing chiral centers of the cortisone molecule. | numberanalytics.com |

| Mild Reaction Conditions | The use of mild reagents and conditions is necessary to prevent unwanted side reactions that could affect stereochemistry. | |

| Stereoselective Synthesis of Analogs | When creating analogs with new chiral centers (e.g., through fluorination), the reactions must be highly stereoselective. | google.com |

Molecular Mechanisms and Receptor Interactions of Cortisone 21 Propionate

Glucocorticoid Receptor Binding Affinity and Specificity of Cortisone (B1669442) 21-Propionate

The interaction between a corticosteroid and its receptor is a critical determinant of its potency and efficacy. The binding affinity, which reflects the strength of this interaction, and the specificity, which relates to the ability to bind to the intended receptor without significantly affecting others, are key parameters.

Esterification at the C21 position of the corticosteroid molecule has been shown to influence its binding characteristics. nih.gov Studies have demonstrated that such chemical modifications can alter the affinity of the compound for the glucocorticoid receptor. nih.govnih.gov For instance, the addition of an ester group can either increase or decrease the relative binding affinity depending on the nature of the ester. nih.gov

Molecular modeling studies have provided insights into these interactions, suggesting that while 17-esters generally fit well into the GR-binding pocket, leading to high receptor-binding affinity, 21-esters with substituents larger than propionate (B1217596) may experience unfavorable steric interactions. nih.gov

Table 1: Relative Binding Affinities of Various Corticosteroid Esters to the Rat Thymus Glucocorticoid Receptor

| Compound | Relative Binding Affinity (Cortisol = 1) |

|---|---|

| Cortisol 21-acetate | 0.046 |

| Cortisol 21-propionate | 0.093 |

| Cortisol 21-butyrate | 0.152 |

| Cortisol 21-valerate | 0.32 |

| Cortisol 17-acetate | 1.14 |

| Cortisol 17-butyrate | 12.4 |

| Cortisol 17-valerate | 11.5 |

| Cortisol 17-acetate 21-acetate | 0.036 |

| Cortisol 17-acetate 21-propionate | 0.093 |

| Cortisol 17-acetate 21-butyrate | 0.152 |

| Cortisol 17-acetate 21-valerate | 0.272 |

| Cortisol 17-valerate 21-acetate | 0.76 |

| Cortisol 17-valerate 21-propionate | 1.17 |

| Cortisol 17-valerate 21-butyrate | 1.33 |

Data sourced from a competitive binding assay using [3H]dexamethasone. nih.gov

The kinetics of ligand-receptor binding, encompassing the rates of association (how quickly the ligand binds to the receptor) and dissociation (how quickly it unbinds), provide a more dynamic understanding of drug action than affinity alone. ibmc.msk.runih.govresearchgate.net A longer residence time of a drug at its receptor, often a result of a slow dissociation rate, can lead to a more sustained pharmacological effect. ibmc.msk.ru

Kinetic analyses of glucocorticoid binding to the GR have revealed that esterification can significantly impact these rates. For example, a study on hydrocortisone (B1673445) 17-butyrate 21-propionate found that its dissociation rate constant was considerably lower than that of hydrocortisone, suggesting that the esterification of the hydroxyl groups in the side chain leads to an increased affinity for the GR by decreasing the rate of dissociation from the receptor. nih.gov The association rate constant for this compound was also found to be lower than that of hydrocortisone. nih.gov

The relationship between the relative receptor affinities of various glucocorticoids and their lipophilicity has also been investigated, showing a statistically significant correlation. researchgate.net Generally, a stronger receptor interaction, indicated by a greater relative affinity, leads to a greater activation of the downstream biological cascade. researchgate.net

Esterification at the C21 position directly influences the interaction dynamics with the glucocorticoid receptor. nih.govnih.gov Research indicates that esterification of the 21-hydroxy group of cortisol leads to a decrease in relative affinity. nih.gov For instance, esterification with an acetate (B1210297) group at the C21 position results in a relative affinity of 0.046 compared to cortisol, while a propionate group at the same position yields a relative affinity of 0.093. nih.gov

This modification alters the way the steroid fits into the ligand-binding pocket of the receptor. nih.gov While C17-esters often show high receptor-binding affinity, larger substituents at the C21 position, beyond a propionate group, can lead to less favorable steric interactions within the binding pocket. nih.gov

Post-Receptor Binding Molecular Events Initiated by Cortisone 21-Propionate

Upon binding of a glucocorticoid like this compound to the glucocorticoid receptor, a cascade of molecular events is set in motion. These events are crucial for mediating the physiological and pharmacological effects of the steroid.

The initial binding of the ligand to the GR, which is typically located in the cytoplasm in an inactive state complexed with heat shock proteins (HSPs), induces a conformational change in the receptor. drugbank.com This transformation is a critical step that leads to the subsequent nuclear translocation of the receptor-ligand complex.

Following ligand binding, the activated glucocorticoid receptor complex translocates from the cytoplasm into the nucleus. nih.govatsjournals.orgnih.gov This process is essential for the receptor to access its target genes on the DNA. atsjournals.orgnih.gov The binding of the glucocorticoid exposes nuclear localization signals on the receptor, facilitating its movement through the nuclear pore complex. nih.gov

Studies have shown that the entire GR-hsp90 heterocomplex may translocate through the nuclear pore. nih.gov The efficiency of this nuclear import can be influenced by various factors, including the interaction with components of the nuclear pore complex like Nup62 and importin β. nih.gov Furthermore, the balance of different proteins within the GR-Hsp90 complex can determine the subcellular localization and nucleocytoplasmic shuttling properties of the receptor. uconn.edu

Once inside the nucleus, the glucocorticoid receptor-ligand complex modulates the transcription of target genes. nih.govdovepress.com This modulation can involve either the activation (transactivation) or repression (transrepression) of gene expression. nih.govdovepress.com

The GR can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to changes in their transcription rates. atsjournals.orgnih.gov The receptor can also indirectly regulate gene expression by interacting with other transcription factors. nih.gov The specific cellular context and the array of co-regulatory proteins present influence whether the GR acts to induce or suppress gene activity. nih.gov

The transcriptional activity of the glucocorticoid receptor is finely tuned by its interactions with a host of other proteins, including coregulators and other transcription factors. nih.govfrontiersin.org These interactions are fundamental to the cell- and gene-specific responses to glucocorticoids. frontiersin.org

Coregulator proteins can be broadly categorized as coactivators, which enhance gene transcription, and corepressors, which inhibit it. universiteitleiden.nl Coactivators, such as those in the p160 steroid receptor coactivator (SRC) family, often possess histone acetyltransferase (HAT) activity, which helps to create a more open chromatin structure, facilitating gene transcription. universiteitleiden.nl Conversely, corepressors can recruit histone deacetylases (HDACs), leading to a more condensed chromatin state and transcriptional repression. universiteitleiden.nl

The activated GR can also interact with other transcription factors, such as NF-κB and AP-1, which are key players in inflammatory responses. jci.orgasm.org This interaction, often referred to as "tethering," is a major mechanism by which glucocorticoids exert their anti-inflammatory effects by repressing the activity of these pro-inflammatory transcription factors. jci.orgasm.org The specific set of coregulators and transcription factors available in a particular cell type contributes to the diverse and often tissue-specific effects of glucocorticoids. frontiersin.orguniversiteitleiden.nl

Molecular Modeling and Docking Studies of this compound with Steroid Receptors

Molecular modeling and computational docking studies serve as critical tools for elucidating the structural basis of interactions between steroid ligands and their cognate receptors. These in silico methods provide detailed insights into the binding modes, affinities, and the specific molecular forces that govern the formation of the ligand-receptor complex. For this compound, such studies help rationalize its activity by examining how the propionate ester at the C21 position influences its fit and interaction within the ligand-binding pocket of steroid receptors, particularly the glucocorticoid receptor (GR).

Research employing molecular modeling has investigated the interactions of a range of glucocorticoid (GC) esters with the ligand-binding domain of the GR. nih.gov Ligand docking simulations have shown that while GC 17-esters exhibit a good fit corresponding to high receptor-binding affinity, the size of the substituent at the 21-position is a critical determinant of interaction quality. nih.gov Specifically, these studies revealed unfavorable sterical interactions for GC 21-esters that have substituents larger than a propionate group. nih.gov This suggests that the propionate moiety of this compound is of an appropriate size to allow for favorable positioning within the receptor's binding pocket without causing significant steric hindrance.

Molecular dynamics simulations further help to visualize the "induced fit" procedures that occur as the ligand and receptor adapt to one another upon binding. nih.gov These computational models have been instrumental in generating 3D quantitative structure-activity relationship (QSAR) models. For a set of 11 steroids, one such model demonstrated a high correlation coefficient (r²) of 0.98 and a strong predictive ability for binding affinity. nih.gov These models highlight the importance of specific amino acid residues within the GR binding pocket. For instance, Asn-564 is crucial for forming a hydrogen bond with the C11-OH group of the steroid, while Met-639 engages in hydrophobic interactions with the steroid side chains. nih.gov The interaction with Met-639 is particularly relevant for ligands esterified at the C21 position.

Experimental binding assays, which are often complemented by computational studies, provide quantitative data on how esterification affects receptor affinity. Studies on cortisol esters have shown that modifying the 21-hydroxy group can significantly alter the affinity for the glucocorticoid receptor. nih.gov The affinity of various diesters of cortisol, which have modifications at both the 17α and 21 positions, reflects the combined influence of both ester groups. nih.gov For example, the relative binding affinities for the 21-propionate esters of cortisol 17-acetate and cortisol 17-valerate were determined to be 0.093 and 1.17, respectively, relative to cortisol. nih.gov

| Compound | Relative Binding Affinity (Cortisol = 1) |

|---|---|

| Cortisol 17-acetate, 21-acetate | 0.036 |

| Cortisol 17-acetate, 21-propionate | 0.093 |

| Cortisol 17-acetate, 21-butyrate | 0.152 |

| Cortisol 17-valerate, 21-acetate | 0.76 |

| Cortisol 17-valerate, 21-propionate | 1.17 |

| Cortisol 17-valerate, 21-butyrate | 1.33 |

Kinetic analyses of related compounds, such as hydrocortisone 17-butyrate 21-propionate (HBP), further illuminate the effect of C21 esterification. These studies indicate that esterification can increase affinity for the GC receptor primarily by decreasing the rate of dissociation of the ligand from the receptor. nih.gov The dissociation constant (Kd) for HBP was found to be significantly lower than that of hydrocortisone, indicating a stronger binding affinity. nih.gov

| Compound | Parameter | Value (nM) |

|---|---|---|

| Hydrocortisone (HC) | Kd (High Affinity Site) | 1.9 |

| Kd (Low Affinity Site) | 68.7 | |

| Hydrocortisone 17-butyrate 21-propionate (HBP) | Kd | 9.8 |

| Hydrocortisone (HC) | Ki (vs [3H]DEX) | 51.9 |

| Ki (vs [3H]HBP) | 42.3 |

Preclinical Pharmacodynamics of Cortisone 21 Propionate in Experimental Models

In Vitro Studies of Biological Activity of Cortisone (B1669442) 21-Propionate and its Derivatives

In vitro research provides a foundational understanding of a compound's biological effects at the cellular and molecular level. For Cortisone 21-Propionate and related corticosteroid esters, these studies are crucial for characterizing their anti-inflammatory and immunomodulatory potential before advancing to more complex biological systems.

The anti-inflammatory action of corticosteroids is complex, involving the inhibition of virtually all components of the inflammatory response. nih.gov At a molecular level, corticosteroids diffuse across the cell membrane and bind to the glucocorticoid receptor (GR). drugbank.comnih.gov This complex then translocates to the nucleus, where it modulates the transcription of target genes. nih.goversnet.org This process can lead to the suppression of multiple inflammatory genes that are activated in inflammatory conditions. ersnet.org Key mechanisms include inhibiting the production of pro-inflammatory mediators like cytokines, chemokines, and prostaglandins. researchgate.net

Cellular assays are instrumental in quantifying these effects. For instance, the anti-inflammatory potency of various prednisolone (B192156) 21-ester derivatives has been evaluated using the croton oil-induced ear edema test, which measures the ability of a compound to reduce inflammation. nih.gov Studies have shown that the anti-inflammatory potency of these esters often correlates with their partition coefficients. nih.gov The general molecular mechanisms of corticosteroid anti-inflammatory effects are summarized below:

Genomic Mechanisms :

Transrepression : The activated GR complex can bind to and inhibit the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, preventing the expression of inflammatory genes. ersnet.org

Transactivation : The GR complex can bind to Glucocorticoid Response Elements (GREs) in the promoter regions of genes, leading to the increased transcription of anti-inflammatory proteins like annexin (B1180172) A1, mitogen-activated protein kinase phosphatase-1 (MKP-1), and interleukin-10. drugbank.comersnet.orgmdpi.com

Non-Genomic Mechanisms : Corticosteroids can also exert rapid, non-genomic effects by interacting with membrane-bound receptors or influencing cellular signaling pathways directly from the cytoplasm. mdpi.com

These mechanisms collectively reduce vasodilation, capillary permeability, and the migration of leukocytes to sites of inflammation. drugbank.com

Corticosteroids and their derivatives exert profound immunomodulatory effects by influencing the function and survival of various immune cells. wikipedia.org These effects are readily studied in cell-based systems.

Effects on Lymphocytes : Corticosteroids can suppress T-lymphocyte proliferation and induce apoptosis (programmed cell death) in certain immune cell populations. nih.govnih.gov For example, prednisolone has been shown to significantly inhibit the Natural Killer (NK) and Antibody-Dependent Cellular Cytotoxicity (ADCC) activities of human lymphocytes in a dose-dependent manner. nih.gov This inhibition is associated with a decreased target-binding capacity of the effector lymphocytes. nih.gov

Effects on Cytokine Production : A key immunomodulatory function of corticosteroids is the inhibition of pro-inflammatory cytokine generation. nih.gov In vitro coculture models using synoviocytes and peripheral blood mononuclear cells (PBMC) to mimic the inflammatory environment of rheumatoid arthritis have demonstrated that corticosteroids like methylprednisolone (B1676475) can inhibit the production of multiple cytokines, including IL-17, IL-6, IL-1β, and IFN-γ. frontiersin.org Conversely, they can also promote the expression of anti-inflammatory cytokines like IL-10. drugbank.com

Effects on Other Immune Cells : The influence of corticosteroids extends to other immune cells as well. They can affect dendritic cell maturation and reduce the number of mast cells within inflamed tissues. nih.govresearchgate.net Studies using an in vitro model of lipopolysaccharide (LPS)-induced inflammation showed that corticosteroids could reduce the numbers of monocyte subsets, dendritic cells, and T cells. nih.gov Short-chain fatty acids like propionate (B1217596) have also been noted to favor the polarization of naïve CD4+ T cells toward IL-10+ regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis. mdpi.comasm.org

The table below summarizes the observed immunomodulatory effects of corticosteroids in various cell-based assays.

| Immune Cell Type | Observed Effect | Example Compound(s) |

| T-Lymphocytes | Inhibition of proliferation; suppression of cytokine production; induction of apoptosis. nih.govnih.govnih.gov | Fluticasone (B1203827) Propionate, Prednisolone |

| Natural Killer (NK) Cells | Inhibition of cytotoxic activity. nih.govnih.gov | Prednisolone, Clobetasol (B30939) Propionate |

| Monocytes/Macrophages | Reduction in cell numbers in inflammatory models; downregulation of MHC class II expression. nih.govnih.gov | Clobetasol Propionate, Prednisolone |

| Dendritic Cells | Inhibition of maturation; reduction in cell numbers in inflammatory models. researchgate.netnih.gov | Clobetasol Propionate, Prednisolone |

| Eosinophils | Promotion of apoptosis. nih.gov | Fluticasone Propionate |

| Mast Cells | Inhibition of proliferation. nih.gov | Fluticasone Propionate |

Derivatives of corticosteroid esters have been evaluated for their potential activity in specific disease models, including cancer. Certain steroid derivatives have shown cytotoxic activity against various cancer cell lines.

For instance, a series of pregnane (B1235032) derivatives, specifically 21-imidazolium salts, were synthesized and evaluated for their antitumor activity. nih.gov All of the tested 21-imidazolium salts were found to be active against the hormone-dependent prostate cancer cell line LNCaP. nih.gov Another study investigated metabolites of drostanolone (B1670957) enanthate, a synthetic anabolic-androgenic steroid related to drostanolone propionate, which is used in the treatment of breast cancer. nih.gov These metabolites were tested for cytotoxicity against the HCT116 human colon cancer cell line. nih.gov

The table below presents findings from in vitro studies on the cytotoxicity of specific steroid derivatives against cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | Observed Effect |

| 21-Imidazolium Salts of Pregnane | LNCaP (Prostate Cancer) | Active against hormone-dependent cells. nih.gov |

| 21-chloro-5α-pregn-16-en-20-on-3β-ol | Various solid tumor and hematologic cancer cell lines | Pronounced cytotoxicity. nih.gov |

| Drostanolone Enanthate Metabolites | HCT116 (Colon Cancer) | Cytotoxic potential evaluated. nih.gov |

In Vivo Studies of this compound in Animal Models for Mechanistic Elucidation

Animal models allow for the detailed investigation of both desired local anti-inflammatory effects and potential systemic side effects. Studies on hydrocortisone (B1673445) 17-butyrate 21-propionate (HBP), a double-ester derivative, in rats have provided insights into the systemic biological responses following administration.

In these studies, rats administered HBP showed dose-dependent changes characteristic of systemic corticosteroid effects. nih.govnih.gov These included suppression of body weight gain, alterations in blood cell counts (decreased white blood cells and lymphocytes), and changes in serum chemistry (increased total cholesterol and blood sugar). nih.govnih.gov Atrophic changes were also observed in the adrenal glands, lymphatic tissues, and skin. nih.gov These systemic effects are common to corticosteroids and highlight the importance of the route of administration and the compound's properties in determining local versus systemic activity. nih.gov

Conversely, studies focusing on local application aim to maximize therapeutic benefit at a specific site while minimizing systemic exposure. For example, the in vivo anti-inflammatory activity of fluticasone furoate was assessed in a rat model of allergic lung inflammation. bohrium.com A low dose of the compound resulted in almost total inhibition of eosinophil influx into the lung, demonstrating potent local anti-inflammatory activity. bohrium.com Similarly, topical application of corticosteroid esters in models of skin inflammation, such as the croton oil-induced ear edema test, is used to evaluate local efficacy. nih.govnih.gov The goal is to develop compounds that have high topical activity but are rapidly metabolized into inactive forms upon entering systemic circulation, thereby separating local efficacy from systemic effects. nih.gov

The following table summarizes the systemic effects observed in rats following the administration of Hydrocortisone 17-butyrate 21-propionate (HBP). nih.govnih.gov

| Parameter | Observed Effect |

| Body Weight | Suppression of weight gain. nih.govnih.gov |

| Food Intake | Suppression of food intake. nih.gov |

| White Blood Cells | Decrease in count. nih.govnih.gov |

| Lymphocytes | Decrease in count. nih.gov |

| Red Blood Cells, Hematocrit, Hemoglobin | Increase in count/level. nih.gov |

| Serum Total Protein | Decrease in level. nih.govnih.gov |

| Serum Total Cholesterol | Increase in level. nih.govnih.gov |

| Blood Sugar | Increase in level. nih.gov |

| Adrenal Cortex & Lymphatic Tissues | Regressive/atrophic changes. nih.govnih.gov |

The development of modern corticosteroids, including various ester derivatives, has focused on enhancing tissue-specific activity. This is often achieved through a prodrug approach, where the administered compound is relatively inactive and must be converted to its active form by enzymes present in the target tissue. occams.com

For corticosteroids intended for inhalation, activation is typically initiated by esterase enzymes in the lung. occams.com This enzymatic cleavage results in the release of the active glucocorticoid, leading to an increased retention time of the drug in the lung tissue and enhancing its local anti-inflammatory action. occams.com Fluticasone propionate, for example, is a highly lipophilic molecule that exhibits good uptake, binding, and retention characteristics in human lung tissue. nih.gov This property is consistent with greater tissue retention and a sustained local effect. bohrium.com

This tissue-specific activation and retention strategy is designed to reduce the risk of systemic side effects. occams.com If the esterases necessary for activation are primarily located in the target tissue (e.g., lung, skin, or intestine), the systemically absorbed prodrug will be less likely to be converted into its active form, thereby limiting its effects on other organs. occams.comnih.gov The local synthesis and reactivation of glucocorticoids within specific tissues like the skin, gut, and lung play a role in regulating local immune responses at these epithelial barriers. mdpi.comnih.gov Preclinical models are crucial for evaluating these pharmacokinetic and pharmacodynamic properties to ensure that a derivative has an optimal balance of local efficacy and minimal systemic impact. nih.gov

Metabolism and Biotransformation Pathways of Cortisone 21 Propionate

Enzymatic Hydrolysis of the C21 Ester Linkage of Cortisone (B1669442) 21-Propionate

The primary and most significant metabolic step for Cortisone 21-Propionate is the enzymatic cleavage of the propionate (B1217596) group at the 21-position. This hydrolysis is essential for the biological activity of the compound, as the esterified form has a lower affinity for the glucocorticoid receptor. nih.gov The conversion of the prodrug, this compound, to the active cortisone is mediated by a class of enzymes known as esterases.

Esterases are ubiquitous enzymes that catalyze the hydrolysis of ester-containing compounds, playing a crucial role in the metabolism of a wide range of drugs. nih.gov In the context of this compound, these enzymes are responsible for its conversion to cortisone and propionic acid. Carboxylesterases (CES), a major family of esterases found in various tissues including the liver, intestine, and skin, are key players in the hydrolysis of corticosteroid esters. nih.govsci-hub.ru The tissue distribution of these esterases influences where the activation of this compound occurs. For topically applied corticosteroids, esterases in the skin are of particular importance for local bioactivation.

Studies on diester corticosteroids, such as hydrocortisone (B1673445) 17-butyrate 21-propionate, have shown that the hydrolysis preferentially occurs at the 21-position. medicaljournals.senih.gov This initial hydrolysis is a rapid process, leading to the formation of the 17-monoester. medicaljournals.se This suggests that the C21 propionate ester of cortisone is a labile linkage, designed for ready cleavage by endogenous esterases.

The rate of hydrolysis of the C21 ester can vary significantly depending on the specific corticosteroid and the ester group. While specific kinetic parameters for this compound are not extensively documented in publicly available literature, studies on other corticosteroid 21-esters provide valuable insights. For instance, the half-lives of hydrolysis for various N-substituted (aminomethyl)benzoate 21-esters of hydrocortisone, prednisolone (B192156), and methylprednisolone (B1676475) in human plasma range from 8 to 342 minutes, demonstrating the influence of both the steroid structure and the ester moiety on the rate of enzymatic cleavage. nih.gov

Research on the hydrolysis of a series of cortisol 21-esters in inflamed rabbit synovial tissue homogenates revealed that the rate of hydrolysis is dependent on the chain length of the ester. Esters with chain lengths of 4, 6, 8, and 10 carbon atoms were hydrolyzed much faster than those with 2, 12, 14, and 16 carbon atoms. nih.gov This suggests that the propionate group (a 3-carbon chain) in this compound would likely be subject to relatively rapid hydrolysis.

Table 1: Hydrolysis Rates of Corticosteroid Esters in Preclinical Systems

| Corticosteroid Ester | Preclinical System | Observation | Reference |

|---|---|---|---|

| Hydrocortisone 17-Butyrate 21-Propionate | Cultured Human Keratinocytes | Rapid hydrolysis at the C21 position to form Hydrocortisone 17-Butyrate. | medicaljournals.se |

| Cortisol 21-Esters (C4, C6, C8, C10) | Inflamed Rabbit Synovium Homogenate (0.1% w/v) | Faster hydrolysis compared to shorter (C2) and longer (C12, C14, C16) chain esters. | nih.gov |

| N-substituted (aminomethyl)benzoate 21-esters of various corticosteroids | Human Plasma (80%) | Half-lives of hydrolysis ranged from 8 to 342 minutes. | nih.gov |

Pathways of this compound Metabolism in Preclinical Systems

Following the initial hydrolysis of the 21-propionate ester, the resulting cortisone molecule enters the well-established metabolic pathways for corticosteroids. The primary site of corticosteroid metabolism is the liver, where a series of enzymatic reactions further modify the steroid nucleus. nih.gov

In vitro studies using human liver microsomes have identified several key metabolic transformations of cortisol (hydrocortisone), which are also applicable to cortisone. These include:

Reduction of the A-ring: The double bond between carbons 4 and 5 is reduced, and the 3-keto group is converted to a hydroxyl group, leading to the formation of tetrahydrocortisone.

Interconversion between cortisol and cortisone: The 11β-hydroxyl group of cortisol can be oxidized to an 11-keto group, forming cortisone, and vice versa. This reaction is catalyzed by 11β-hydroxysteroid dehydrogenase (11β-HSD).

Hydroxylation: The steroid nucleus can be hydroxylated at various positions, with 6β-hydroxylation being a common pathway. oup.com

Side-chain cleavage: The C17-C20 bond can be cleaved to form 17-ketosteroids.

A study on the biotransformation of cortisone using the microorganism Rhodococcus rhodnii demonstrated the potential for more complex metabolic conversions, leading to the formation of novel steroid structures with modified A-rings and hydroxylations at various positions. nih.govdoaj.orgnih.gov While this is a microbial system, it highlights the diverse potential pathways for steroid metabolism.

In preclinical studies with cultured human keratinocytes, the metabolism of hydrocortisone 17-butyrate 21-propionate was primarily characterized by the rapid de-esterification at the 21-position to form hydrocortisone 17-butyrate. medicaljournals.senih.gov The subsequent hydrolysis of the 17-butyrate ester was much slower, and the formation of the parent hydrocortisone was not detected in this system. medicaljournals.se This indicates that in the skin, the primary metabolic event for a 21-propionate corticosteroid ester is the release of the 17-substituted active form.

Table 2: Major Metabolites of Corticosteroids in Preclinical Systems

| Parent Compound | Preclinical System | Major Metabolite(s) | Reference |

|---|---|---|---|

| Hydrocortisone 17-Butyrate 21-Propionate | Cultured Human Keratinocytes | Hydrocortisone 17-Butyrate | medicaljournals.se |

| Cortisone | Rhodococcus rhodnii | 1,9β,17,21-tetrahydoxy-4-methyl-19-nor-9β-pregna-1,3,5(10)-trien-11,20-dione and 1,9β,17,20β,21-pentahydoxy-4-methyl-19-nor-9β-pregna-1,3,5(10)-trien-11-one | nih.gov |

| Cortisol (Hydrocortisone) | Human Liver Microsomes | Cortisone, Tetrahydrocortisol, 6β-hydroxycortisol | oup.com |

Influence of Structural Modifications on Metabolic Stability of Corticosteroid 21-Propionates

The metabolic stability of a corticosteroid can be significantly altered by structural modifications to the steroid nucleus. These modifications can influence the rate of enzymatic reactions and the affinity for metabolizing enzymes, thereby affecting the duration of action and systemic exposure.

Esterification at the C17 and C21 positions is a common strategy to increase the lipophilicity of corticosteroids, which can enhance their penetration into the skin for topical applications. However, these ester groups are also sites of metabolic activity. The nature of the ester group at the C21 position can influence the rate of hydrolysis, as discussed in section 5.1.2.

Halogenation, particularly fluorination, at positions such as C6α and C9α is another key structural modification that generally enhances the anti-inflammatory potency of corticosteroids. researchgate.net Fluorination can also impact metabolic stability by altering the electronic properties of the steroid molecule, making it more or less susceptible to enzymatic attack. For instance, fluorinated steroids are often more resistant to metabolic degradation, leading to a longer half-life. amazonaws.comdrugbank.com However, this can also increase the risk of systemic side effects. Non-fluorinated corticosteroids are generally considered to have a better safety profile due to their potentially faster metabolism. amazonaws.comresearchgate.net

Table 3: Impact of Structural Modifications on Corticosteroid Properties

| Structural Modification | Effect on Metabolic Stability | Effect on Potency | Reference |

|---|---|---|---|

| Esterification (e.g., C21-propionate) | Generally decreases stability at the ester linkage due to hydrolysis by esterases. | Increases lipophilicity, which can enhance skin penetration for topical formulations. | medicaljournals.se |

| Halogenation (e.g., Fluorination at C6α or C9α) | Generally increases metabolic stability by hindering enzymatic degradation. | Significantly enhances anti-inflammatory potency. | researchgate.netamazonaws.com |

Advanced Analytical Methodologies for Cortisone 21 Propionate Research

Chromatographic Techniques for Separation and Quantification of Cortisone (B1669442) 21-Propionate

Chromatography is the cornerstone of steroid analysis, enabling the separation of complex mixtures into individual components. The choice of technique depends on the analyte's properties and the analytical objective, ranging from rapid screening to high-resolution quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) in Corticosteroid Analysis

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the analysis of corticosteroids like Cortisone 21-Propionate. These methods offer excellent resolution, sensitivity, and reproducibility for separating and quantifying steroids in various samples, including pharmaceutical formulations and biological matrices.

Reversed-phase (RP) chromatography is the predominant mode of separation, typically employing C18 or C8 stationary phases. The separation of corticosteroids, which often have similar structures, can be finely tuned by adjusting the mobile phase composition. A common approach involves a gradient elution using a mixture of an aqueous solvent (like water) and an organic modifier, such as acetonitrile (B52724) or methanol. The inclusion of additives like formic acid can improve peak shape and ionization efficiency when coupled with mass spectrometry. UHPLC, utilizing columns with sub-2 µm particles, significantly reduces analysis time and improves separation efficiency compared to traditional HPLC, making it ideal for high-throughput screening. Detection is commonly achieved using UV spectrophotometry, typically at wavelengths around 240-254 nm, where the α,β-unsaturated ketone chromophore in the A-ring of the steroid nucleus exhibits strong absorbance.

Table 1: Representative HPLC/UHPLC Parameters for Corticosteroid Analysis

| Parameter | Description | Typical Conditions for Corticosteroids | Reference |

|---|---|---|---|

| Column | Stationary phase used for separation. | Reversed-Phase C18 or C8 (e.g., Acquity BEH C18, Acclaim 120 C18) | |

| Particle Size | Diameter of stationary phase particles. | UHPLC: < 2 µm (e.g., 1.7 µm); HPLC: 3-5 µm | |

| Mobile Phase | Solvent system that moves the analyte through the column. | Gradient of Water and Acetonitrile/Methanol, often with 0.1% Formic Acid. | |

| Flow Rate | The speed at which the mobile phase passes through the column. | UHPLC: 0.2-0.5 mL/min; HPLC: 0.8-1.5 mL/min | |

| Detection | Method used to detect the analyte as it elutes. | UV Absorbance at ~245 nm or Tandem Mass Spectrometry (MS/MS) |

Gas Chromatography (GC) for Steroid Profiling

Gas Chromatography (GC) is a powerful technique for comprehensive steroid profiling, capable of separating a wide range of metabolites in a single analysis. However, due to the low volatility and thermal instability of corticosteroids like this compound, derivatization is a mandatory step prior to GC analysis. This process involves chemically modifying the steroid to increase its volatility and thermal stability. A common two-step derivatization procedure involves methoximation to protect the ketone groups, followed by silylation (e.g., using N-methyl-N-trimethylsilyltrifluoroacetamide, MSTFA) to convert hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers.

The derivatized steroids are then separated on a capillary column, typically with a non-polar stationary phase. The high resolution of capillary GC allows for the separation of closely related steroid isomers. GC is almost always coupled with mass spectrometry (GC-MS) for detection, as the mass spectrometer provides definitive identification based on the specific fragmentation patterns of the derivatized steroids. This combination is highly effective for metabolic studies, allowing for the simultaneous measurement of numerous steroid precursors and metabolites.

Thin-Layer Chromatography (TLC/HPTLC) Applications in Steroid Research

Thin-Layer Chromatography (TLC) and its high-performance version (HPTLC) serve as valuable tools for the qualitative and semi-quantitative analysis of steroids. These techniques are noted for their simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. HPTLC offers improved resolution and sensitivity over conventional TLC by using plates with smaller, more uniform particles.

For the analysis of this compound, normal-phase TLC is often employed, using silica (B1680970) gel plates as the stationary phase. The separation is achieved using a mobile phase consisting of a mixture of non-polar and moderately polar organic solvents, such as chloroform, acetone, or methanol. After development, the separated steroid spots are visualized. Since corticosteroids possess a UV-active chromophore, they can be detected under UV light at 254 nm. For enhanced sensitivity and specificity, various spray reagents can be used, which react with the steroids to produce colored or fluorescent spots. For example, spraying with a solution of sulfuric acid in ethanol (B145695) followed by heating can yield characteristic colored spots.

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for confirming the identity of this compound and determining its structure with high confidence. These techniques are often coupled with chromatographic systems to provide a powerful combination of separation and identification.

Mass Spectrometry (MS/MS, HRMS) for Steroid Hormone Analysis

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for the definitive quantification and identification of steroid hormones. The technique offers unparalleled specificity and sensitivity, allowing for the measurement of low concentrations of steroids in complex biological matrices. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements, which aids in confirming the elemental composition of the parent molecule and its fragments.

In LC-MS/MS, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For quantification, tandem mass spectrometry is performed using a triple quadrupole (QqQ) mass analyzer operating in multiple reaction monitoring (MRM) mode. In this mode, the first quadrupole selects the specific precursor ion (the protonated molecule of this compound), which is then fragmented in the collision cell. The third quadrupole selects a specific, characteristic product ion for detection. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interferences from other compounds in the matrix.

Table 2: Common Mass Spectrometry Parameters for Corticosteroid Analysis

| Parameter | Description | Typical Setting/Mode | Reference |

|---|---|---|---|

| Ionization Source | Method used to generate ions from the analyte molecules. | Electrospray Ionization (ESI), Positive Mode | |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Triple Quadrupole (QqQ), Orbitrap, Time-of-Flight (TOF) | |

| Analysis Mode (Quantification) | Specific operational mode for quantitative analysis. | Multiple Reaction Monitoring (MRM) | |

| Analysis Mode (Identification) | Operational mode for structural confirmation. | Full Scan, Product Ion Scan | |

| Precursor Ion [M+H]+ | The mass-to-charge ratio of the intact, protonated molecule. | Specific to the corticosteroid being analyzed. | |

| Product Ions | Characteristic fragment ions generated from the precursor ion. | Specific to the corticosteroid's structure. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Corticosteroid Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including steroids. It provides detailed information about the carbon-hydrogen framework of the molecule. High-field NMR makes it possible to resolve the complex, overlapping signals often found in the proton (¹H) spectra of steroids.

The ¹H NMR spectrum of this compound would show characteristic signals for the steroid nucleus, including signals for the two angular methyl groups (C-18 and C-19) in the upfield region. The protons on the propionate (B1217596) ester moiety at the C-21 position would give rise to distinct signals: a triplet for the methyl group and a quartet for the methylene (B1212753) group. The two protons at the C-21 position would appear as a pair of doublets due to geminal coupling. The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbons (C-3, C-11, C-20, and the ester carbonyl) would resonate at the downfield end of the spectrum. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivities between protons and carbons, allowing for the complete and unambiguous assignment of all signals and confirming the precise structure of the molecule, including the position of the propionate group.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Corticosteroid Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used for the quantitative determination of corticosteroids, including this compound. The principle behind this application lies in the inherent ability of the corticosteroid molecular structure to absorb light in the UV region. Specifically, the α,β-unsaturated ketone chromophore within the A-ring of the steroid nucleus is responsible for a characteristic strong absorbance. akjournals.comugm.ac.id This feature allows for direct quantification based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

The analysis is typically performed by preparing a solution of the corticosteroid in a suitable transparent solvent, such as ethanol or methanol, and measuring its absorbance at the wavelength of maximum absorption (λmax). indexcopernicus.comajpsonline.com For most corticosteroids, the λmax is typically observed in the range of 238 to 245 nm. ugm.ac.idsielc.com For instance, a study on clobetasol (B30939) 17-propionate, a related compound, determined its λmax at 239 nm in ethanol. indexcopernicus.comijrpr.com Similarly, cortisone 21-acetate, another ester of cortisone, exhibits a λmax at 242 nm. sielc.com The precise wavelength can be influenced by the solvent used and the specific ester group attached to the cortisone backbone. sielc.com

To enhance sensitivity or overcome interference from other substances in a sample matrix, derivatization techniques can be employed. These methods involve reacting the corticosteroid with a chromogenic agent to produce a new compound with a strong absorbance in the visible region, shifting the λmax to a longer wavelength where fewer compounds interfere. sid.irasianpubs.org A notable example is the reaction with isoniazid, which forms a colored hydrazone derivative. sid.irnih.gov This shifts the absorbance maximum, allowing for quantification with reduced interference from excipients that may absorb in the UV range. sid.ir

The table below summarizes the characteristic UV absorption maxima for several corticosteroids, illustrating the typical range for this class of compounds.

| Compound | Solvent | λmax (nm) |

| Clobetasol 17-Propionate | Ethanol | 239 |

| Fluticasone (B1203827) Propionate | Methanol | 236 |

| Cortisone 21-Acetate | Acidic Mobile Phase | 242 |

| Prednisone | Acetonitrile/Water | 245 |

| Hydrocortisone (B1673445) | Methanol | 240 |

This table presents representative data for UV absorption maxima of various corticosteroids, providing a comparative basis for the analysis of this compound.

Development and Validation of Bioanalytical Methods for this compound

The quantification of this compound in biological matrices such as plasma, serum, or urine is essential for pharmacokinetic studies. This requires the development and validation of robust bioanalytical methods, most commonly utilizing High-Performance Liquid Chromatography (HPLC) coupled with UV detection or, for higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS). pharmacyjournal.netresearchgate.netnih.gov The validation of these methods is rigorously governed by international guidelines to ensure the reliability and reproducibility of the obtained data. nih.gov

Method development begins with optimizing sample preparation to effectively isolate the analyte from complex biological components like proteins and lipids. ijpsjournal.com Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). pharmacyjournal.netijpsjournal.com Chromatographic conditions are then fine-tuned, including the selection of an appropriate stationary phase (e.g., C18 column), mobile phase composition (e.g., mixtures of acetonitrile and water), and flow rate to achieve efficient separation of the analyte from endogenous interferences. akjournals.comnih.gov

Once developed, the method undergoes a thorough validation process to assess several key performance parameters: tci-thaijo.org

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, including metabolites and matrix components. researchgate.net

Linearity: The method's capacity to elicit test results that are directly proportional to the analyte concentration within a given range. A correlation coefficient (r) of >0.99 is typically required. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery. tci-thaijo.org Precision measures the degree of scatter between a series of measurements, evaluated at intra-day (repeatability) and inter-day (intermediate precision) levels, with a relative standard deviation (RSD) typically required to be below 15%. tci-thaijo.orgjksus.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. indexcopernicus.comtci-thaijo.org The LOQ is a critical parameter for studies involving low circulating concentrations of the drug. sciex.com

Stability: This assesses the chemical stability of the analyte in the biological matrix under various storage and processing conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. pharmacyjournal.net

The table below outlines typical validation parameters and acceptance criteria for a bioanalytical LC-MS/MS method intended for corticosteroid quantification.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r) | > 0.99 |

| Accuracy (% Recovery) | Within 85-115% (± 20% at LOQ) |

| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) |

| Lower Limit of Quantification (LLOQ) | Must be measurable with acceptable accuracy and precision (e.g., <1 ng/mL) |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard |

| Matrix Effect | Analyte response in the presence of matrix should be consistent and reproducible |

| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Analyte concentration should remain within ±15% of the initial concentration |

This table summarizes standard acceptance criteria for the validation of bioanalytical methods as per regulatory guidelines, ensuring data integrity for pharmacokinetic and other research studies.

Structure Activity Relationships of Cortisone 21 Propionate and Its Derivatives

Correlation of C21 Esterification with Glucocorticoid Receptor Affinity

The affinity of a corticosteroid for the glucocorticoid receptor (GR) is a primary determinant of its intrinsic activity. Esterification at the C21 position of the steroid nucleus is a key strategy for modulating this affinity. The addition of an ester group, such as propionate (B1217596), alters the lipophilicity and conformational properties of the steroid, which in turn affects how it fits into the ligand-binding domain of the GR.

Generally, increasing the length of the ester chain at the C21 position can lead to an increase in both lipophilicity and binding affinity for the GR. nih.gov For instance, studies on hydrocortisone (B1673445) esters have shown that elongating the ester chain from acetate (B1210297) to valerate (B167501) enhances receptor binding. nih.gov However, it has also been observed that C21-esters, as a group, may exhibit lower binding affinity compared to their parent alcohol forms. nih.gov This suggests a complex relationship where the physicochemical properties of the ester group must be optimally balanced to achieve high receptor affinity. The propionate group in Cortisone (B1669442) 21-Propionate, being intermediate in chain length between acetate and valerate, is positioned to provide a favorable balance of these properties. The interaction is also highly specific, as the C21-hydroxyl group itself forms important hydrogen bonds within the receptor's binding site. researchgate.net

Influence of C21 Substituents on Biological Potency in Experimental Models

Esterification at C21, such as with a propionate group, generally increases the lipophilicity of the corticosteroid. This enhanced lipophilicity can improve its absorption through biological membranes, such as the skin, leading to higher local concentrations and greater topical anti-inflammatory activity. ingentaconnect.com The specific ester moiety determines the rate and extent of this absorption.

In various experimental models, the potency of corticosteroids is directly related to the ester group at C21. For example, hydrocortisone butyrate (B1204436) is considered a potent preparation, whereas hydrocortisone acetate is mild. gpnotebook.com This demonstrates that even a small change in the alkyl chain of the ester can lead to significant differences in biological effect. Studies in rats have shown that hydrocortisone 17-butyrate 21-propionate has a strong topical anti-inflammatory effect but weaker systemic effects compared to other potent corticosteroids like clobetasol (B30939) propionate. nih.govnih.gov This favorable therapeutic index is partly attributed to the C21 propionate ester, which influences its absorption and subsequent metabolic inactivation. ingentaconnect.com

The table below illustrates the relative potencies of different topical corticosteroids, highlighting how modifications like esterification influence their classification.

| Potency Class | Generic Name |

| Mild | Hydrocortisone 0.1-1% |

| Moderate | Clobetasone butyrate 0.05% |

| Potent | Hydrocortisone butyrate |

| Very Potent | Clobetasol propionate 0.05% |

This table is based on general classifications and illustrates the impact of different esters on potency. gpnotebook.com

Rational Design Principles for Novel Corticosteroid Esters

The design of new corticosteroid esters is guided by the goal of optimizing the therapeutic ratio, which means maximizing local anti-inflammatory activity while minimizing systemic side effects. Rational design principles leverage the understanding of structure-activity relationships to create molecules with desired properties. researchgate.net

Key principles in the design of novel corticosteroid esters include:

Modulating Lipophilicity: As discussed, esterification at the C17 and C21 positions is a primary tool for increasing lipophilicity. This enhances penetration into target tissues, which is particularly important for topical applications. The choice of the ester (e.g., acetate, propionate, butyrate, furoate) allows for fine-tuning of this property. ingentaconnect.comnih.gov

Enhancing Glucocorticoid Receptor Affinity: The design aims to create esters that fit optimally into the GR binding pocket. This involves considering the size, shape, and electronic properties of the ester group to maximize favorable interactions with amino acid residues in the receptor. researchgate.netnih.gov

Introducing Metabolic Lability: A key strategy, particularly for "soft" corticosteroids, is to design esters that are readily hydrolyzed to less active or inactive metabolites once they enter systemic circulation. researchgate.net This rapid inactivation helps to reduce the risk of systemic adverse effects. The ester bond in C21-esters is susceptible to hydrolysis by esterase enzymes present in the body.

Retrometabolic Design: This approach involves designing a drug that is active in its applied form but is rapidly metabolized to a pre-identified inactive metabolite. researchgate.net For corticosteroid esters, this means the esterified form is potent at the site of action, but upon systemic absorption, it is quickly converted back to the less potent parent alcohol or other inactive forms.

The development of compounds like fluticasone (B1203827) furoate, where the furoate ester at the C17α position more fully occupies a lipophilic pocket on the receptor, exemplifies the success of these rational design approaches in enhancing receptor binding and potency. nih.gov

Comparative Analysis of Cortisone 21-Propionate with Other Steroid 21-Esters (e.g., acetates, butyrates)

The therapeutic profile of a corticosteroid is significantly defined by the nature of its C21 ester. Comparing this compound to other 21-esters, such as acetates and butyrates, reveals important trends in how the ester chain length affects activity.

Acetates (C2): The acetate ester is one of the shortest and simplest esters used. Cortisone acetate is a well-known example. Generally, 21-acetate esters tend to decrease the steroid's affinity for the glucocorticoid receptor compared to the parent alcohol. nih.gov They are often considered to have mild potency. gpnotebook.com Cortisone acetate itself is an inactive precursor that requires conversion to its active form, hydrocortisone, in the body. oup.com

Propionates (C3): The propionate group, as in this compound, represents a slight increase in chain length and lipophilicity over the acetate. This modification generally leads to enhanced potency compared to acetates. For example, clobetasol propionate is a very potent corticosteroid. gpnotebook.com The propionate ester provides a good balance of increased lipophilicity for better tissue penetration and favorable interaction with the GR.

Butyrates (C4): Butyrate esters further increase the length of the alkyl chain. This often correlates with higher potency. Hydrocortisone 17-butyrate is classified as a potent corticosteroid, demonstrating a significant jump in activity from the parent hydrocortisone. gpnotebook.com Double esters, such as hydrocortisone 17-butyrate 21-propionate, combine modifications at two positions to further enhance topical activity while maintaining a favorable safety profile due to rapid metabolism. ingentaconnect.comnih.gov

The following table summarizes the general relationship between the C21 ester and corticosteroid properties.

| Ester Group | Example Compound | Typical Relative Potency | Key Characteristics |

| Acetate | Cortisone Acetate | Low | Lower lipophilicity; often acts as a prodrug. nih.govoup.com |

| Propionate | This compound | Moderate to High | Increased lipophilicity and receptor affinity compared to acetate. nih.gov |

| Butyrate | Hydrocortisone 17-Butyrate | High | Further increased lipophilicity and potency. gpnotebook.com |

| Valerate | Betamethasone Valerate | High | Longer chain often associated with increased affinity and lipophilicity. nih.gov |

A comparative toxicity study in rats provides insight into the relative systemic effects of different esters. The study compared hydrocortisone 17-butyrate 21-propionate (HBP) with other topical corticosteroids and found its systemic effects to be weaker than those of clobetasol propionate (CP), prednisolone (B192156) 17-valerate 21-acetate (PVA), and diflucortolone (B194688) valerate (DV). nih.gov This highlights how the specific combination of esters can be engineered to create drugs with a better balance of efficacy and safety.

Emerging Research Areas and Future Directions for Cortisone 21 Propionate

Computational Chemistry and Molecular Dynamics Simulations in Corticosteroid Research

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools in drug discovery and development, offering insights into the behavior of molecules at an atomic level. nih.govrsc.org These methods are increasingly applied to corticosteroids to understand their interaction with the glucocorticoid receptor (GR), predict binding affinities, and elucidate the structural basis for their activity.

MD simulations can model the dynamic nature of the GR's ligand-binding domain (LBD) upon binding to a corticosteroid. nih.govuu.nlresearchgate.net These simulations provide a frame-by-frame depiction of the molecular interactions, revealing how the ligand induces conformational changes in the receptor, which in turn dictates the downstream transcriptional response. For a compound like Cortisone (B1669442) 21-Propionate, MD simulations could predict its binding mode within the GR's ligand-binding pocket, identify key amino acid residues involved in the interaction, and estimate the stability of the resulting complex. nih.gov

Key research findings in the field include:

Binding Affinity Prediction: Computational models can estimate the binding free energy of a corticosteroid to the GR, providing a theoretical measure of its potency.

Receptor Dynamics: MD simulations have revealed that the flexibility of certain regions of the GR, such as the "lever-arm," may play a crucial role in its transcriptional output. researchgate.net

Allosteric Effects: These computational approaches can shed light on how ligand binding at one site can influence the receptor's activity at a distant site, a phenomenon known as allostery.

While specific MD simulation studies on Cortisone 21-Propionate are not widely published, the established methodologies used for other glucocorticoids, such as dexamethasone and cortisol, provide a clear roadmap for future computational investigations of this compound. nih.gov

Table 1: Application of Computational Methods in Corticosteroid Research

| Computational Method | Application in Corticosteroid Research | Potential Application for this compound |

|---|---|---|

| Molecular Docking | Predicts the preferred binding orientation of a corticosteroid to the GR. | To determine the optimal binding pose of this compound within the GR's ligand-binding pocket. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the corticosteroid-GR complex over time. | To analyze the stability of the this compound-GR complex and understand ligand-induced conformational changes. |

| Free Energy Calculations (e.g., MM/GBSA) | Estimates the binding affinity of a corticosteroid to the GR. rsc.org | To predict the binding potency of this compound and compare it with other corticosteroids. |

Crystallographic Studies of Glucocorticoid Receptor-Ligand Complexes